molecular formula C24H23N3O4 B2811659 3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034285-00-0

3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2811659
CAS RN: 2034285-00-0
M. Wt: 417.465
InChI Key: GRZSUTBYOPMBFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, benzyl group, furan ring, and dimethoxyphenyl group would all contribute to the overall structure. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions of the reaction. The presence of several different functional groups means that this compound could potentially undergo a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds often involves the reaction of specific phenyl-propenones with semicarbazides or other reagents to form pyrazole derivatives, showcasing methodologies for creating complex molecules with potential biological activity. For example, the synthesis and crystal structure of a pyrazole derivative were achieved, highlighting the molecule's crystalline form and intermolecular interactions (Prabhuswamy et al., 2016).

Antimicrobial and Anticancer Activities

  • Research into related compounds includes evaluations of antimicrobial and anticancer activities. For instance, certain pyrazole derivatives have shown promising antibacterial activity, which is significant for developing new pharmaceuticals (Palkar et al., 2017).

Crystal Structure and Molecular Interaction Studies

  • Detailed crystallographic studies provide insights into the molecular structures of related compounds, which are crucial for understanding their chemical behavior and potential interactions with biological targets. For example, the crystal structure analysis of certain pyrazole derivatives reveals their molecular conformation and intermolecular hydrogen bonding, essential for their biological activity (Kumara et al., 2018).

Theoretical and Computational Studies

  • Theoretical and computational studies, including molecular docking and QSAR (Quantitative Structure-Activity Relationship) analyses, contribute to understanding the biological activities of compounds. These studies can predict how similar compounds might interact with biological targets, guiding the development of new therapeutic agents (Shim et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological systems. Without more specific information, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without more specific information, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it has potential applications in areas such as medicine or materials science, future research might focus on optimizing its synthesis, studying its properties, or exploring new applications .

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[[4-(furan-3-yl)phenyl]methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-27-22(13-21(26-27)20-12-19(29-2)8-9-23(20)30-3)24(28)25-14-16-4-6-17(7-5-16)18-10-11-31-15-18/h4-13,15H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZSUTBYOPMBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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